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molecular formula C10H20N2O2 B8312257 Piperidin-4-yl butylcarbamate

Piperidin-4-yl butylcarbamate

Cat. No. B8312257
M. Wt: 200.28 g/mol
InChI Key: HBTZDQHDJPHMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07494992B2

Procedure details

1-(Phenylmethyl)piperidin-4-yl butylcarbamate (Preparation 109, 13.0 g) in ethanol (100 ml) containing palladium (5% on carbon) was hydrogenated at 60 psi to give the title compound as a green oil that solidified upon standing.
Name
1-(Phenylmethyl)piperidin-4-yl butylcarbamate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6](=[O:21])[O:7][CH:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH2:9]1)[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd]>[CH2:1]([NH:5][C:6](=[O:21])[O:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
1-(Phenylmethyl)piperidin-4-yl butylcarbamate
Quantity
13 g
Type
reactant
Smiles
C(CCC)NC(OC1CCN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(OC1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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